N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide
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Overview
Description
N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a chloro group and a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Morpholine Substitution: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Morpholine-Substituted Heterocycles: Compounds with a morpholine ring exhibit similar chemical properties but may have different biological targets.
Uniqueness
N-(6-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds, highlighting its potential as a therapeutic agent.
Properties
CAS No. |
897361-68-1 |
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Molecular Formula |
C13H14ClN5O2 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
N-(6-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H14ClN5O2/c1-8(20)15-13-16-9-2-3-10(14)17-11(9)12(18-13)19-4-6-21-7-5-19/h2-3H,4-7H2,1H3,(H,15,16,18,20) |
InChI Key |
GFCMQQSXIJDPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCOCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
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